Epidermal growth factor

Description

Propriétés

IUPAC Name |

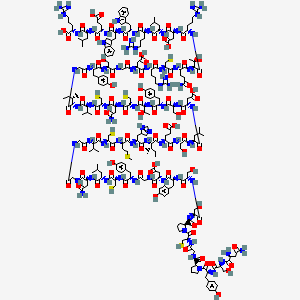

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEQCZHXXJYVRD-GACYYNSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C257H381N73O83S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62229-50-9 | |

| Record name | Urogastrone [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epidermal growth factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Characterization of Epidermal Growth Factor: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work related to Epidermal Growth Factor (EGF). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal growth factor. This document outlines the initial serendipitous discovery of EGF, the key experiments that led to its isolation and characterization, and the elucidation of its mechanism of action through the EGF receptor (EGFR). Detailed experimental protocols for the original isolation of murine EGF and human urogastrone are provided, along with a compilation of key quantitative data. Furthermore, this guide includes detailed diagrams of the EGF signaling pathway and the experimental workflows, generated using Graphviz (DOT language), to provide a clear visual representation of the complex biological processes.

Introduction

Epidermal Growth Factor (EGF) is a potent mitogenic protein that plays a crucial role in cell growth, proliferation, and differentiation.[1] Its discovery in the mid-20th century was a landmark achievement in cell biology, paving the way for the identification of a multitude of other growth factors and their receptors. The study of EGF and its signaling pathway has had profound implications for our understanding of developmental biology, wound healing, and the pathogenesis of cancer. This guide will delve into the historical context of EGF's discovery, the key scientific figures involved, and the seminal experiments that laid the groundwork for our current understanding of this critical signaling molecule.

The Serendipitous Discovery of Epidermal Growth Factor

The discovery of Epidermal Growth Factor is a classic example of serendipity in scientific research, stemming from studies on a different growth factor.

The Nerve Growth Factor (NGF) Connection

In the 1950s, while working at Washington University in St. Louis, Rita Levi-Montalcini was investigating a substance she had discovered called Nerve Growth Factor (NGF).[2] To better characterize NGF, she was joined by biochemist Stanley Cohen.[2] Their research involved injecting extracts from mouse submaxillary glands, a rich source of NGF, into newborn mice.[3]

An Unexpected Observation

During these experiments, Cohen observed a consistent and unexpected side effect in the newborn mice: they exhibited precocious eyelid opening and incisor eruption, typically occurring several days earlier than in control animals.[3][4] This effect was independent of the nerve growth-promoting activity of the extracts.[3] Intrigued by this phenomenon, Cohen hypothesized the existence of a separate, unknown factor in the submaxillary gland extracts that was responsible for accelerating epidermal development.[3] This marked the beginning of the journey to identify and characterize what would later be named Epidermal Growth Factor.[5] For their groundbreaking discoveries of growth factors, Stanley Cohen and Rita Levi-Montalcini were jointly awarded the Nobel Prize in Physiology or Medicine in 1986.[6]

Isolation and Purification of EGF

The initial isolation and purification of EGF was a critical step in understanding its biochemical nature and biological function. Stanley Cohen's meticulous work in the early 1960s led to the successful purification of this novel protein from mouse submaxillary glands.[5][7]

Experimental Protocol: Isolation of Murine EGF (Based on Cohen, 1962)

The following protocol is a summary of the methodology described by Stanley Cohen in his seminal 1962 paper published in the Journal of Biological Chemistry.[7][8]

Objective: To isolate and purify the protein from mouse submaxillary glands responsible for precocious eyelid opening and incisor eruption in newborn mice.

Materials:

-

Submaxillary glands from adult male mice

-

Cold 0.15 M NaCl

-

Streptomycin sulfate solution

-

Ammonium sulfate

-

0.005 M phosphate buffer, pH 7.0

-

DEAE-cellulose column

-

0.1 M NaCl in 0.005 M phosphate buffer, pH 7.0

-

0.5 M NaCl in 0.005 M phosphate buffer, pH 7.0

-

Dialysis tubing

Methodology:

-

Homogenization: Submaxillary glands from adult male mice were homogenized in cold 0.15 M NaCl.

-

Centrifugation: The homogenate was centrifuged to remove cellular debris.

-

Streptomycin Precipitation: The supernatant was treated with streptomycin sulfate to precipitate nucleic acids.

-

Ammonium Sulfate Fractionation: The resulting supernatant was subjected to ammonium sulfate precipitation. The fraction precipitating between 50% and 80% saturation was collected.

-

Dialysis: The precipitate was redissolved in a small volume of water and dialyzed against 0.005 M phosphate buffer at pH 7.0.

-

Ion-Exchange Chromatography: The dialyzed solution was applied to a DEAE-cellulose column equilibrated with 0.005 M phosphate buffer at pH 7.0.

-

Elution: The column was washed with the equilibration buffer, followed by a stepwise elution with 0.1 M NaCl and then 0.5 M NaCl in the same buffer. The active fraction, which was assayed by its ability to induce precocious eyelid opening in newborn mice, was eluted with the 0.1 M NaCl solution.

-

Further Purification: The active fraction was further purified by additional chromatographic steps to achieve homogeneity.

Urogastrone: The Human Counterpart of EGF

Independently, a substance named "urogastrone" was being studied for its ability to inhibit gastric acid secretion.[9] In 1975, H. Gregory and his colleagues successfully isolated and sequenced urogastrone from human urine.[9][10] Strikingly, the amino acid sequence of urogastrone was found to be highly homologous to that of murine EGF.[10] Subsequent studies confirmed that urogastrone was indeed the human form of EGF and possessed the same biological activities, including the stimulation of cell proliferation.[11]

Experimental Protocol: Isolation of Human Urogastrone (Based on Gregory, 1975)

The following protocol is a summary of the methodology described by H. Gregory for the isolation of urogastrone from human urine.[9]

Objective: To isolate and purify the gastric acid secretion inhibitor, urogastrone, from human urine.

Materials:

-

Large volumes of human urine

-

Adsorbent resin (e.g., charcoal or silica-based)

-

Eluting solvents (e.g., aqueous ethanol or acetone)

-

Sephadex gel filtration media (e.g., G-50, G-75)

-

DEAE-cellulose or CM-cellulose ion-exchange media

-

Appropriate buffers for chromatography

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Adsorption: Large volumes of human urine were passed through a column containing an adsorbent resin to capture urogastrone and other peptides.

-

Elution: The adsorbed material was eluted from the resin using an appropriate solvent mixture.

-

Gel Filtration Chromatography: The eluate was concentrated and subjected to gel filtration chromatography on a Sephadex column to separate proteins based on size. Fractions were assayed for their ability to inhibit gastric acid secretion.

-

Ion-Exchange Chromatography: The active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a DEAE-cellulose or CM-cellulose column. A salt gradient was used to elute the bound proteins.

-

High-Performance Liquid Chromatography (HPLC): The final purification to homogeneity was achieved using reverse-phase HPLC.

Quantitative Data

The discovery and characterization of EGF have been accompanied by the determination of several key quantitative parameters that are essential for understanding its structure and function.

Table 1: Physicochemical Properties of Murine and Human EGF

| Property | Murine EGF | Human EGF (Urogastrone) | Reference(s) |

| Molecular Weight | ~6,045 Da | ~6,200 Da | [12],[9] |

| Number of Amino Acids | 53 | 53 | [12],[9] |

| Isoelectric Point (pI) | ~4.6 | ~4.5 | [12],[9] |

| Structure | Single polypeptide chain with 3 intramolecular disulfide bonds | Single polypeptide chain with 3 intramolecular disulfide bonds | [12],[9] |

Table 2: Amino Acid Composition of Murine and Human EGF

| Amino Acid | Murine EGF (residues) | Human EGF (residues) |

| Aspartic Acid/Asparagine | 7 | 7 |

| Threonine | 1 | 1 |

| Serine | 6 | 6 |

| Glutamic Acid/Glutamine | 4 | 3 |

| Proline | 2 | 2 |

| Glycine | 5 | 5 |

| Alanine | 0 | 1 |

| Cysteine | 6 | 6 |

| Valine | 2 | 3 |

| Methionine | 1 | 1 |

| Isoleucine | 2 | 1 |

| Leucine | 5 | 4 |

| Tyrosine | 5 | 5 |

| Phenylalanine | 0 | 0 |

| Histidine | 1 | 1 |

| Lysine | 0 | 1 |

| Arginine | 4 | 4 |

| Tryptophan | 2 | 2 |

Data compiled from multiple sources.

Table 3: Binding Affinities of EGF to the EGF Receptor (EGFR)

| Parameter | Value | Cell Type/System | Reference(s) |

| Dissociation Constant (Kd) | 2-4 x 10⁻¹⁰ M | Human Fibroblasts | [13] |

| High-affinity Kd | ~0.1-0.5 nM | Various cell lines | [14] |

| Low-affinity Kd | ~2-5 nM | Various cell lines | [14] |

Note: The presence of high and low-affinity binding sites for EGF on the cell surface has been a subject of extensive research, with evidence suggesting that receptor dimerization and interactions with other cellular components contribute to this phenomenon.[15][16]

EGF Signaling Pathway

EGF exerts its biological effects by binding to its specific cell surface receptor, the Epidermal Growth Factor Receptor (EGFR). This binding event initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular responses.

Upon ligand binding, EGFR undergoes a conformational change that promotes its dimerization, either with another EGFR molecule (homodimerization) or with other members of the ErbB family of receptors (heterodimerization). This dimerization activates the intrinsic tyrosine kinase activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[17]

These phosphorylated tyrosine residues serve as docking sites for a variety of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.[2] The recruitment of these adaptor proteins and enzymes to the activated receptor complex triggers several major signaling pathways, including:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

The PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

-

The PLCγ-PKC Pathway: This pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C, which are involved in a variety of cellular processes.

-

The JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell growth and immune responses.

The intricate network of interactions within the EGF signaling pathway allows for a highly regulated and context-dependent cellular response to EGF stimulation.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the complex processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow of the discovery and initial isolation of Epidermal Growth Factor (EGF).

Caption: Simplified schematic of the major EGF receptor (EGFR) signaling pathways.

Conclusion

The discovery of Epidermal Growth Factor was a pivotal moment in the history of cell biology. What began as an unexpected observation in newborn mice has blossomed into a vast and intricate field of research with far-reaching implications for medicine. The pioneering work of Stanley Cohen and Rita Levi-Montalcini not only unveiled the existence of growth factors but also provided the fundamental tools and concepts to study their profound effects on cellular behavior. This technical guide has provided a detailed account of this history, the foundational experimental protocols, and the key quantitative data that have shaped our understanding of EGF. The continued exploration of the EGF signaling pathway and its role in health and disease promises to yield new therapeutic strategies for a wide range of human disorders, from cancer to neurodegenerative diseases.

References

- 1. promega.com [promega.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Origins of Growth Factors: NGF and EGF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medschool.vanderbilt.edu [medschool.vanderbilt.edu]

- 5. nobelprize.org [nobelprize.org]

- 6. ipubli.inserm.fr [ipubli.inserm.fr]

- 7. Isolation of a mouse submaxillary gland protein accelerating incisor eruption and eyelid opening in the new-born animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cohen, S. (1962) Isolation of a Mouse Submaxillary Gland Protein Accelerating Incisors Eruption and Eyelid Opening in the Newborn Animal. Journal of Biological Chemistry, 237, 1555-1562. - References - Scientific Research Publishing [scirp.org]

- 9. The isolation of the urogastrones - inhibitors of gastric acid secretion - from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and structure of urogastrone and its relationship to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. A structure-based model for ligand binding and dimerization of EGF receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterogeneities in EGF receptor density at the cell surface can lead to concave up scatchard plot of EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. laskerfoundation.org [laskerfoundation.org]

An In-depth Technical Guide to the Structure and Function of the Epidermal Growth Factor Receptor (EGFR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a pivotal signaling molecule that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure and function of EGFR, detailing its molecular architecture, mechanism of activation, downstream signaling cascades, and the experimental methodologies employed to investigate its complex biology. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

The Molecular Architecture of EGFR

The EGFR is a transmembrane glycoprotein composed of three distinct domains: an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region containing the tyrosine kinase domain and a C-terminal regulatory tail.[1][2]

-

Extracellular Domain (ECD): The ECD is responsible for ligand binding and is subdivided into four domains (I-IV), also referred to as L1, CR1, L2, and CR2.[3][4][5] Domains I and III (L1 and L2) are leucine-rich regions that together form the ligand-binding pocket.[4] Domains II and IV (CR1 and CR2) are cysteine-rich domains crucial for maintaining the receptor's conformation and participating in dimerization.[3][4] In the absence of a ligand, the ECD exists in a "tethered" or autoinhibited conformation, where the dimerization arm in domain II is buried through an intramolecular interaction with domain IV.[6]

-

Transmembrane Domain (TM): A single alpha-helical segment that anchors the receptor in the cell membrane. The TM domain is not merely a passive anchor; it plays a crucial role in transmitting the ligand-binding signal across the membrane to the intracellular domain, likely through rotational and/or dimerization events.[7][8]

-

Intracellular Domain (ICD): This region houses the catalytic activity of the receptor and is composed of a juxtamembrane (JM) segment, a tyrosine kinase (TK) domain, and a C-terminal tail.[2][7] The JM segment is involved in the activation of the kinase domain.[8] The TK domain is responsible for the phosphorylation of tyrosine residues on EGFR itself (autophosphorylation) and on downstream signaling proteins. The C-terminal tail contains several tyrosine residues that, when phosphorylated, serve as docking sites for various signaling and adaptor proteins.[9]

The Mechanism of EGFR Activation: A Stepwise Process

The activation of EGFR is a tightly regulated, multi-step process initiated by the binding of a specific ligand.

2.1. Ligand Binding and Receptor Dimerization:

Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), the extracellular domain of EGFR undergoes a significant conformational change from the tethered, inactive state to an extended, active conformation.[6][10] This conformational shift exposes the dimerization arm in domain II, facilitating the formation of a symmetric, back-to-back homodimer or a heterodimer with other ErbB family members like HER2.[3][6] While ligand binding is the primary driver of dimerization for wild-type EGFR, some studies suggest that a fraction of EGFR molecules may exist as pre-formed, inactive dimers on the cell surface.[11]

2.2. Kinase Domain Activation:

The ligand-induced dimerization of the extracellular domains brings the intracellular kinase domains into close proximity. This proximity facilitates an asymmetric arrangement of the two kinase domains, where one kinase domain (the "activator" or "donor") allosterically activates the other (the "receiver" or "acceptor").[8][9][12] This asymmetric dimerization is a critical step in the activation of the kinase, rather than a simple trans-autophosphorylation event.[8]

2.3. Autophosphorylation and Downstream Signaling:

The activated "receiver" kinase domain then phosphorylates multiple tyrosine residues located in the C-terminal tail of the receptor.[9] These phosphorylated tyrosine residues act as high-affinity binding sites for a host of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.[13] The recruitment of these proteins to the activated receptor complex initiates multiple downstream signaling cascades.

EGFR Signaling Pathways

The activation of EGFR triggers a complex network of intracellular signaling pathways that ultimately regulate key cellular functions. The two major pathways are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[14][15][16]

3.1. The MAPK/ERK Pathway:

Upon EGFR activation, the adaptor protein Grb2 binds to a phosphorylated tyrosine residue on EGFR. Grb2, in turn, recruits the guanine nucleotide exchange factor SOS (Son of Sevenless) to the plasma membrane. SOS then activates the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras initiates a phosphorylation cascade by activating Raf, which then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[15] Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation, differentiation, and survival.[15][17]

3.2. The PI3K/Akt Pathway:

Activated EGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K), either directly or through adaptor proteins like Gab1.[15] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) and PDK1 at the plasma membrane. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting apoptosis, stimulating cell growth and proliferation, and regulating metabolism.[15][16]

3.3. Other Signaling Pathways:

In addition to the MAPK/ERK and PI3K/Akt pathways, EGFR activation can also trigger other signaling cascades, including:

-

PLCγ Pathway: EGFR can phosphorylate and activate Phospholipase C gamma (PLCγ), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in regulating cell motility and proliferation.[14][15]

-

JAK/STAT Pathway: EGFR can also activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Upon activation, STAT proteins are recruited to the receptor, phosphorylated by JAKs (and potentially EGFR itself), dimerize, and translocate to the nucleus to regulate gene transcription.[14][15] This pathway plays a role in cell proliferation and survival.

Below is a diagram illustrating the major EGFR signaling pathways.

Caption: Overview of major EGFR signaling pathways.

Quantitative Data on EGFR

The following tables summarize key quantitative data related to EGFR function.

Table 1: Ligand Binding Affinities for EGFR

| Ligand | Dissociation Constant (Kd) | Reference |

| EGF | 1.77 x 10-7 M | [18][19] |

| TGF-α | High Affinity (0.1-1 nM range) | [20] |

| Amphiregulin (AREG) | Low Affinity (10-100 fold weaker than EGF) | [20] |

| Epiregulin (EREG) | Low Affinity (10-100 fold weaker than EGF) | [20] |

| Epigen (EPGN) | Low Affinity (10-100 fold weaker than EGF) | [20] |

| Betacellulin (BTC) | High Affinity (0.1-1 nM range) | [20] |

| HB-EGF | High Affinity (0.1-1 nM range) | [20] |

| Anti-EGFR mAb (LA1) | 2.07 x 10-9 M | [18][19] |

| GE11 Peptide | 4.59 x 10-4 M | [18][19] |

Note: Binding affinities can vary depending on the experimental system and conditions.

Table 2: Major Autophosphorylation Sites on EGFR

| Phosphorylation Site | Function | Reference |

| Y845 | Stabilizes the active conformation of the kinase domain. | [21] |

| Y992 | Involved in receptor internalization. | [13][22] |

| Y1045 | Docking site for c-Cbl, leading to receptor ubiquitination and degradation. | [13] |

| Y1068 | Docking site for Grb2, activating the Ras/MAPK pathway. | [13][21] |

| Y1086 | Docking site for Grb2 and other signaling proteins. | [13] |

| Y1110 | Correlates with activating mutations and erlotinib sensitivity. | [23][24] |

| Y1148 | Docking site for Shc, activating the Ras/MAPK pathway. | [13][21] |

| Y1172 | Correlates with activating mutations and erlotinib sensitivity. | [23][24] |

| Y1173 | Docking site for Shc, activating the Ras/MAPK pathway. | [13][21] |

| Y1197 | Correlates with erlotinib sensitivity. | [23][24] |

This table is not exhaustive and includes some of the most well-characterized sites.

Experimental Protocols for Studying EGFR

A variety of experimental techniques are employed to investigate the structure and function of EGFR.

5.1. Structural Biology Techniques

-

X-Ray Crystallography: This technique is used to determine the high-resolution three-dimensional structure of EGFR domains, often in complex with ligands or inhibitors.[1][25][26][27]

-

Methodology: Involves expressing and purifying the protein of interest, crystallizing it, and then bombarding the crystals with X-rays. The diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.[1]

-

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to determine the structure of large, flexible protein complexes like the full-length EGFR in a near-native state.[28][29][30][31]

-

Methodology: A purified sample of the protein is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope. Thousands of individual particle images are then computationally aligned and averaged to generate a 3D reconstruction of the molecule.[31]

-

5.2. Biochemical and Cellular Assays

-

Immunoprecipitation (IP) and Western Blotting: These techniques are fundamental for studying EGFR expression, phosphorylation, and its interaction with other proteins.[32][33][34][35]

-

Methodology:

-

Cell Lysis: Cells are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to EGFR is used to capture the receptor and its binding partners from the cell lysate.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with primary antibodies specific to EGFR, phosphotyrosine, or interacting proteins, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.[32][34]

-

-

Caption: Workflow for Immunoprecipitation and Western Blotting.

-

Kinase Assays: These assays are used to measure the enzymatic activity of the EGFR kinase domain and to screen for potential inhibitors.[17][21][36][37][38]

-

Methodology: A common method involves incubating purified recombinant EGFR kinase with a specific substrate peptide and ATP. The amount of phosphorylated substrate is then quantified, often using methods like luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the reaction.[36][38]

-

-

Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying and quantifying post-translational modifications, including phosphorylation sites, on EGFR.[13][23][24][39]

-

Methodology: EGFR is typically immunoprecipitated and then digested into smaller peptides. The peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the location of any modifications.[23]

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of ligand-receptor interactions in real-time.[18][40]

-

Methodology: The EGFR protein is immobilized on a sensor chip. A solution containing the ligand of interest is then flowed over the chip. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding curve, the kinetic rate constants (ka and kd) and the dissociation constant (KD) can be determined.[40]

-

Conclusion

The Epidermal Growth Factor Receptor is a complex and highly regulated signaling molecule that plays a central role in both normal physiology and disease. A thorough understanding of its structure, activation mechanism, and downstream signaling pathways is essential for the development of effective targeted therapies. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the intricacies of EGFR biology and to discover novel therapeutic strategies to combat EGFR-driven cancers.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collab.its.virginia.edu [collab.its.virginia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for activation of the EGF receptor catalytic domain by the juxtamembrane segment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EGFR Kinase Enzyme System [promega.sg]

- 18. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EGFR ligands differentially stabilize receptor dimers to specify signaling kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 22. Epidermal Growth Factor Receptor Phosphorylation Sites Ser991 and Tyr998 Are Implicated in the Regulation of Receptor Endocytosis and Phosphorylations at Ser1039 and Thr1041 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity. | Semantic Scholar [semanticscholar.org]

- 25. Crystal structure of the complex of human epidermal growth factor and receptor extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. rcsb.org [rcsb.org]

- 30. Structure and organization of full-length epidermal growth factor receptor in extracellular vesicles by cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structure and dynamics of the EGFR/HER2 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. bpsbioscience.com [bpsbioscience.com]

- 37. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 38. bpsbioscience.com [bpsbioscience.com]

- 39. ascopubs.org [ascopubs.org]

- 40. Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Epidermal Growth Factor in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor (EGF) is a potent signaling molecule that plays a crucial and multifaceted role in the intricate processes of developmental biology. First identified by Stanley Cohen for its ability to stimulate the proliferation and differentiation of epidermal tissues, its functions are now known to extend to a wide array of developmental events, including cell fate determination, organogenesis, and morphogenesis.[1] The signaling cascade initiated by the binding of EGF to its receptor, the Epidermal Growth Factor Receptor (EGFR), is one of the most fundamental pathways regulating cellular behaviors such as proliferation, migration, differentiation, and apoptosis.[2][3] A comprehensive understanding of the EGF/EGFR signaling axis is therefore paramount for researchers in developmental biology and professionals involved in the development of therapeutic agents targeting developmental disorders and cancer. This in-depth technical guide provides a thorough overview of the core functions of EGF in development, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

EGF Signaling Pathways in Development

The binding of EGF to its receptor, a transmembrane protein with intrinsic tyrosine kinase activity, triggers a cascade of intracellular signaling events that are central to its developmental functions.[2] The EGFR belongs to the ErbB family of receptor tyrosine kinases, and its activation leads to the initiation of several downstream pathways, most notably the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.[4] These pathways ultimately regulate gene transcription and protein synthesis, thereby controlling fundamental cellular processes.

Key Signaling Cascades:

-

RAS-RAF-MEK-MAPK Pathway: This cascade is a primary driver of cell proliferation. Upon EGFR activation, adaptor proteins like Grb2 bind to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates RAS, which in turn activates the RAF kinase, initiating a phosphorylation cascade through MEK and ERK (MAPK). Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression.[4]

-

PI3K-Akt Pathway: This pathway is crucial for promoting cell survival and growth. Activated EGFR can recruit and activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). Once recruited to the membrane, Akt is activated and proceeds to phosphorylate a multitude of downstream targets that inhibit apoptosis and promote cell growth and proliferation.[4]

-

PLCγ Pathway: EGFR activation can also lead to the activation of Phospholipase C gamma (PLCγ). PLCγ cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is important for calcium signaling and cytoskeletal rearrangements.[5]

-

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins can also be directly phosphorylated and activated by EGFR. Activated STATs form dimers, translocate to the nucleus, and regulate the expression of genes involved in inflammation, immune response, proliferation, and differentiation.[5]

Caption: The EGF signaling pathway, a critical regulator of developmental processes.

Quantitative Data on EGF's Role in Development

The effects of EGF on developmental processes are often dose-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of different EGF concentrations on key developmental outcomes.

Table 1: Effect of EGF on Mouse Embryonic Stem (ES) Cell Proliferation

| EGF Concentration (ng/mL) | [3H]thymidine Incorporation (% increase vs. control) | Reference |

| 50 | 28% | [6] |

| 100 | 44% - 52% | [6] |

Table 2: Effect of EGF on Porcine Oocyte Maturation and Blastocyst Development

| EGF Concentration (ng/mL) | Effect on Oocyte Maturation | Effect on Blastocyst Hatching Rate | Reference | | :--- | :--- | :--- | | 50 | Significant Improvement | Increased |[7] | | 100 | Retarded Maturation | Reduced |[7] |

Table 3: Dose-Response of EGF on Porcine Embryo Development to Blastocyst Stage (in the presence of 0.1% BSA)

| EGF Concentration (ng/mL) | Blastocyst Formation Rate | Reference |

| 0.0 | Baseline | [8] |

| 0.1 | No significant improvement | [8] |

| 1.0 | Significantly improved (P < 0.05) | [8] |

| 10.0 | Significantly improved (P < 0.05) | [8] |

Table 4: Effect of Heparin-Binding EGF (HB-EGF) on Human Blastocyst Development and Hatching

| HB-EGF Concentration (nM) | Development to Blastocyst Stage (%) | Hatching of Blastocysts (%) | Reference | | :--- | :--- | :--- | | 0 (Control) | 40.7 | 45.5 |[2] | | 1 | 65.4 | 70.5 |[2] | | 100 | 71.0 (P < 0.05) | 81.8 (P < 0.05) |[2] |

Detailed Methodologies for Key Experiments

In Vitro Culture of Mouse Embryonic Stem (ES) Cells with EGF Treatment

This protocol outlines the steps for culturing mouse ES cells and assessing the proliferative effects of EGF.

Materials:

-

Mouse Embryonic Stem (ES) cells (e.g., E14TG2a)

-

Gelatin-coated tissue culture plates

-

mESC culture medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% L-glutamine, 100 µM β-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF)

-

Recombinant mouse EGF

-

[3H]thymidine

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture:

-

EGF Treatment and Proliferation Assay:

-

Seed mESCs in 24-well plates at a density of 5 x 104 cells/well.

-

After 24 hours, replace the medium with a serum-free medium for 12 hours to synchronize the cells.

-

Treat the cells with varying concentrations of EGF (e.g., 0, 10, 50, 100 ng/mL) for 24 hours.

-

During the last 4 hours of incubation, add 1 µCi of [3H]thymidine to each well.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.

-

Wash the cells twice with 95% ethanol.

-

Solubilize the DNA in 0.5 N NaOH.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Caption: Experimental workflow for assessing EGF-induced proliferation of mouse ES cells.

In Vitro Differentiation of Neural Crest Cells with EGF

This protocol describes the differentiation of neural crest (NC) cells from quail embryos and the assessment of EGF's influence on their neuronal and melanocytic fate.[10][11]

Materials:

-

Quail embryos (18-25 somite stage)

-

α-minimum essential medium (α-MEM)

-

Fetal bovine serum (FBS)

-

Chicken embryonic extract (EE)

-

Type I collagen-coated culture dishes

-

Recombinant mouse EGF

-

Primary antibodies: anti-βIII-tubulin (for neurons), anti-tyrosine hydroxylase (TH, for dopaminergic neurons)

-

Secondary antibodies (fluorescently labeled)

-

DAPI (for nuclear staining)

Procedure:

-

Primary Culture of Neural Crest Cells:

-

Secondary Culture and EGF Treatment:

-

Plate the harvested NC cells in mass cultures (e.g., 400 cells per well of a 96-well plate) on type I collagen-coated dishes.

-

Culture the cells for an additional 6 days in a complex medium.

-

Treat the primary cultures (during the first 24 hours) with or without 10 ng/mL of EGF.[11]

-

-

Immunocytochemistry for Phenotype Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with 10% goat serum in PBS.

-

Incubate with primary antibodies (e.g., anti-βIII-tubulin and anti-TH) overnight at 4°C.

-

Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Analyze the percentage of neurons and pigmented cells using a fluorescence microscope.

-

Generation and Culture of Intestinal Organoids

This protocol provides a method for establishing and maintaining intestinal organoids, where EGF is a key component of the culture medium.[12][13]

Materials:

-

Mouse small intestine tissue

-

Chelation buffer (e.g., EDTA in PBS)

-

Matrigel or other basement membrane extract

-

Advanced DMEM/F12 medium

-

Supplements: B27, N2, N-acetylcysteine, GlutaMAX, HEPES

-

Growth factors: Recombinant human EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin 1 (1 µg/mL)[12]

-

ROCK inhibitor (Y-27632)

Procedure:

-

Isolation of Intestinal Crypts:

-

Harvest the small intestine from a mouse and flush it with cold PBS.

-

Cut the intestine into small pieces and incubate in chelation buffer on ice to release the crypts.

-

Collect the crypt-containing fractions and centrifuge to pellet the crypts.

-

-

Organoid Culture:

-

Resuspend the crypt pellet in Matrigel on ice.

-

Plate 50 µL droplets of the Matrigel-crypt suspension into a pre-warmed 24-well plate.

-

Allow the Matrigel to polymerize at 37°C for 10-15 minutes.

-

Overlay the Matrigel domes with complete intestinal organoid culture medium containing EGF, Noggin, and R-spondin 1.[12]

-

Add ROCK inhibitor for the first two days to prevent anoikis.

-

Change the medium every 2-3 days.

-

-

Organoid Passaging:

-

Mechanically disrupt the organoids and Matrigel using a pipette.

-

Centrifuge to pellet the organoid fragments.

-

Resuspend the fragments in fresh Matrigel and re-plate as described above.

-

Conclusion

Epidermal Growth Factor is an indispensable signaling molecule that orchestrates a multitude of critical events during embryonic development. Its influence on cell proliferation, differentiation, and survival is mediated through a complex and tightly regulated signaling network. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the intricate roles of EGF in both normal development and in pathological conditions. A deeper understanding of the EGF/EGFR signaling axis will undoubtedly pave the way for novel therapeutic strategies for a range of developmental disorders and cancers.

References

- 1. Methods for determining the proliferation of cells in response to EGFR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Optimal doses of EGF and GDNF act as biological response modifiers to improve porcine oocyte maturation and quality | Zygote | Cambridge Core [cambridge.org]

- 8. Effect of epidermal growth factor on preimplantation development and its receptor expression in porcine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Establishing Mouse Embryonic Stem Cells to Study Histone Inheritance Pattern at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novabio.ee [novabio.ee]

- 11. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Essential Guidelines for Manufacturing and Application of Organoids [ijstemcell.com]

Downstream Targets of the EGF Signaling Cascade: A Technical Guide

Abstract: The Epidermal Growth Factor (EGF) signaling cascade is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, survival, and migration. Dysregulation of this network is a hallmark of numerous pathologies, particularly cancer, making its components prime targets for therapeutic development. This document provides an in-depth technical overview of the core downstream signaling pathways activated by the EGF Receptor (EGFR), intended for researchers, scientists, and drug development professionals. It details the key molecular players, presents quantitative data on signaling events, outlines relevant experimental protocols, and provides visual representations of the pathways and workflows.

Introduction

Upon ligand binding, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK), undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[1][2] These phosphorylated tyrosines serve as docking sites for a host of adaptor proteins and enzymes containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. This recruitment initiates a complex, branching network of intracellular signaling cascades that ultimately dictate the cellular response.[3] This guide focuses on the four principal downstream pathways:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: A critical regulator of cell proliferation and gene expression.

-

The PI3K/Akt/mTOR Pathway: A central hub for controlling cell growth, survival, and metabolism.

-

The Phospholipase Cγ (PLCγ) Pathway: A key mediator of calcium signaling and protein kinase C activation.

-

The JAK/STAT Pathway: A direct route from the cell membrane to the nucleus for transcriptional regulation.

The Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is perhaps the most thoroughly characterized downstream effector of EGFR signaling. Its activation is pivotal for converting extracellular mitogenic signals into transcriptional and cellular responses like proliferation.[4][5]

Mechanism:

-

Initiation: Phosphorylated EGFR recruits the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which contains an SH2 domain. Grb2 is constitutively bound to Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF).[6][7]

-

Ras Activation: The Grb2-SOS complex is brought to the plasma membrane, where SOS activates the small GTPase Ras by promoting the exchange of GDP for GTP.[1][4]

-

Kinase Cascade: GTP-bound Ras recruits and activates the serine/threonine kinase Raf (MAPKKK). Raf then phosphorylates and activates MEK (MAPKK), a dual-specificity kinase.[4][8]

-

ERK Activation & Translocation: MEK, in turn, phosphorylates and activates the Extracellular signal-regulated kinase (ERK, also known as MAPK).[4][8] Activated ERK translocates to the nucleus, where it phosphorylates and regulates a multitude of transcription factors, including members of the Activator Protein-1 (AP-1) family (e.g., c-Fos and c-Jun), leading to changes in gene expression that drive cell cycle progression.[4][7]

Visualization: MAPK Signaling Pathway

Quantitative Data: Time-Course of ERK Phosphorylation

The activation of ERK is a dynamic process, characterized by a rapid increase in phosphorylation followed by a gradual decline as negative feedback mechanisms engage. The table below summarizes typical phosphorylation dynamics observed in cell lines following EGF stimulation.

| Time After EGF Stimulation (100 ng/mL) | p-ERK Level (Fold Change vs. T=0) |

| 0 min | 1.0 |

| 2 min | 8.5 |

| 5 min | 15.0 |

| 10 min | 12.3 |

| 30 min | 4.2 |

| 60 min | 1.5 |

| Table 1: Representative quantitative data for ERK phosphorylation dynamics in response to EGF stimulation, as measured by Western blot densitometry. Data is conceptualized from typical results seen in literature.[9][10][11][12] |

Experimental Protocol: Western Blot for ERK Phosphorylation

This protocol details the immunodetection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.

1. Cell Culture and Treatment: a. Seed A431 cells (or other relevant cell line) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 16-24 hours to reduce basal signaling activity. c. Stimulate cells with 100 ng/mL EGF for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) at 37°C.

2. Lysate Preparation: a. Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[1]

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Boil samples at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[13] e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

5. Stripping and Re-probing: a. To normalize for protein loading, the membrane is stripped using a mild stripping buffer. b. Re-block the membrane and probe with a primary antibody for total ERK1/2 (1:1000 dilution). c. Repeat the secondary antibody and detection steps. d. Use densitometry software to quantify band intensities. The p-ERK signal is normalized to the total ERK signal for each time point.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in the regulation of cell survival, growth, and metabolism. It is frequently overactive in cancer, providing a strong rationale for targeted drug development.[14][15]

Mechanism:

-

PI3K Activation: Activated EGFR can recruit the p85 regulatory subunit of Class IA PI3K, either directly or indirectly via adaptor proteins like Gab1.[16][17] This relieves the inhibitory constraint on the p110 catalytic subunit.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14]

-

Akt Recruitment and Activation: PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).

-

Downstream Effectors: At the membrane, Akt is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a wide array of cytoplasmic and nuclear substrates, promoting cell survival (by inhibiting apoptosis regulators like Bad and FOXO transcription factors) and cell growth (through activation of mTOR Complex 1 (mTORC1)).[14][16]

Visualization: PI3K/Akt Signaling Pathway

Quantitative Data: Inhibition of Akt Phosphorylation

The efficacy of targeted inhibitors is often assessed by measuring the reduction in phosphorylation of key downstream targets. The following table provides example data for a hypothetical PI3K inhibitor.

| Inhibitor Concentration | p-Akt (Ser473) / Total Akt Ratio | % Inhibition |

| 0 nM (Vehicle) | 1.00 | 0% |

| 10 nM | 0.75 | 25% |

| 50 nM | 0.40 | 60% |

| 100 nM | 0.15 | 85% |

| 500 nM | 0.05 | 95% |

| Table 2: Example data showing dose-dependent inhibition of EGF-stimulated Akt phosphorylation by a PI3K inhibitor. Data is conceptualized from typical results seen in inhibitor studies.[18][19] |

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol provides a method for measuring PI3K activity from cell lysates using a luminescence-based assay that quantifies ATP consumption.

1. Cell Culture and Lysate Preparation: a. Grow cells (e.g., MCF7) to 80-90% confluency. Serum-starve overnight. b. Treat with the experimental inhibitor or vehicle (DMSO) for 1-2 hours. c. Stimulate with 100 ng/mL EGF for 10 minutes. d. Wash cells with ice-cold PBS and lyse as described in Protocol 2.2. e. Immunoprecipitate PI3K using an anti-p85 antibody conjugated to agarose beads.

2. Kinase Reaction (Example using a commercial kit like PI3K-Glo™): a. Wash the immunoprecipitated beads twice with kinase reaction buffer. b. Resuspend the beads in kinase buffer containing the lipid substrate (PIP2). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for 30-60 minutes with gentle agitation.

3. Signal Detection: a. Terminate the reaction and detect the amount of remaining ATP. In many commercial kits, a reagent is added that stops the PI3K reaction and simultaneously detects the remaining ATP via a luciferase-luciferin reaction.[18] b. The luminescent signal is measured using a plate-reading luminometer. c. A decrease in luminescence is inversely proportional to PI3K activity (more activity = less ATP remaining = lower signal). d. Data is typically normalized to the vehicle-treated, EGF-stimulated control.

The Phospholipase Cγ (PLCγ) Pathway

Activation of PLCγ by EGFR initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), impacting processes like cell migration and cytoskeletal rearrangement.[7][11]

Mechanism:

-

PLCγ Recruitment and Activation: PLCγ1 binds directly to specific phosphotyrosine residues on the activated EGFR via its SH2 domains.[11] This recruitment to the membrane and subsequent tyrosine phosphorylation by EGFR activates its lipase activity.

-

PIP2 Hydrolysis: Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][20]

-

Downstream Signaling:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[21]

-

DAG and the increased intracellular Ca²⁺ concentration synergistically activate members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of cellular substrates.

-

Visualization: PLCγ Signaling Pathway

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway provides one of the most direct mechanisms to translate an extracellular signal into a transcriptional response. While classically associated with cytokine receptors, EGFR can also activate this pathway.[6][7][13]

Mechanism:

-

JAK-STAT Recruitment: In a JAK-dependent mechanism, activated EGFR can associate with and phosphorylate JAK kinases (e.g., JAK1, JAK2).[10][13] These activated JAKs then phosphorylate latent STAT monomers (e.g., STAT1, STAT3) that have been recruited to the receptor complex.[13][18] In some contexts, EGFR may also directly phosphorylate STAT proteins.[21]

-

Dimerization and Translocation: Phosphorylated STATs dimerize via their SH2 domains, unmasking a nuclear localization signal.

-

Gene Transcription: The STAT dimer translocates to the nucleus, binds to specific DNA response elements in the promoters of target genes, and activates their transcription.[18] Target genes are involved in processes like inflammation, cell survival, and migration.

Visualization: JAK/STAT Signaling Pathway

Quantitative Data: STAT3 Nuclear Translocation

The activation and translocation of STAT proteins can be quantified by measuring their abundance in nuclear fractions over time.

| Time After EGF Stimulation | Nuclear p-STAT3 (Tyr705) Level (Fold Change vs. T=0) |

| 0 min | 1.0 |

| 5 min | 4.5 |

| 15 min | 8.2 |

| 30 min | 6.5 |

| 60 min | 2.1 |

| Table 3: Representative data for the nuclear accumulation of phosphorylated STAT3 following EGF stimulation, as determined by Western blot of nuclear extracts. Data is conceptualized from typical results.[16] |

Experimental Workflows and Logical Relationships

Visualization: General Western Blot Workflow

The following diagram outlines the standard workflow for analyzing protein phosphorylation as described in this guide.

Conclusion

The downstream signaling network of the Epidermal Growth Factor Receptor is a highly complex and interconnected system. The Ras/Raf/MEK/ERK, PI3K/Akt/mTOR, PLCγ, and JAK/STAT pathways represent the primary conduits through which EGF-induced signals are translated into fundamental cellular actions. A thorough understanding of these pathways, supported by robust quantitative and methodological analysis, is critical for researchers and drug developers aiming to modulate cellular behavior and develop effective therapies for a host of human diseases driven by aberrant EGFR signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. A Brief History of Single-Particle Tracking of the Epidermal Growth Factor Receptor [mdpi.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Quantitative proteomics and phosphoproteomics reveal novel insights into complexity and dynamics of the EGFR signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liverpool.ac.uk [liverpool.ac.uk]

- 7. biorxiv.org [biorxiv.org]

- 8. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kurodalab.bs.s.u-tokyo.ac.jp [kurodalab.bs.s.u-tokyo.ac.jp]

- 10. EGF-mediated phosphorylation of extracellular signal-regulated kinases in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of EGF-stimulated activation of the PI-3K/AKT pathway by exocyst-mediated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. In vitro activation of Stat3 by epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Epidermal Growth Factor (EGF) in Maintaining Tissue Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of Epidermal Growth Factor (EGF) in the maintenance of tissue homeostasis. EGF, a potent mitogenic polypeptide, is a critical regulator of cell survival, proliferation, migration, and differentiation, all of which are fundamental processes in tissue repair and regeneration.[1][2] This document details the signaling pathways initiated by EGF, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for investigating EGF's function, and visualizes complex biological and experimental processes.

Introduction to EGF and its Receptor (EGFR)

Epidermal Growth Factor (EGF) exerts its biological effects by binding to its specific cell surface receptor, the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein with intrinsic tyrosine kinase activity.[3][4] EGFR is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4.[5][6] The binding of EGF to EGFR triggers receptor dimerization, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[5][6][7] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that ultimately regulate diverse cellular processes crucial for tissue homeostasis, such as cell proliferation, differentiation, migration, and survival.[5][6][7]

The Pivotal Role of EGF in Tissue-Specific Homeostasis

EGF is instrumental in the maintenance and repair of a variety of tissues. Its influence is particularly well-documented in the skin, liver, cornea, and intestinal epithelium.

Skin Homeostasis and Wound Healing

In the skin, the EGF/EGFR signaling system is fundamental for maintaining epidermal homeostasis and facilitating hair follicle development.[8] It stimulates the proliferation and migration of keratinocytes, the primary cell type in the epidermis, which is essential for re-establishing the epithelial barrier during wound healing.[4] The clinical relevance of this is highlighted by the skin toxicities, such as inflammatory rashes and dryness, observed in patients treated with EGFR inhibitors for cancer, demonstrating the receptor's crucial role in normal skin function.[8] Recombinant human EGF (rhEGF) has been shown to activate EGFR signaling in human epidermal keratinocytes and promote the healing of various wound types.[1]

Liver Regeneration

The liver possesses a remarkable capacity for regeneration, and EGF is a key hepatotrophic factor in this process.[9] Following partial hepatectomy in rats, administration of EGF has been shown to stimulate liver regeneration.[9][10] Studies in EGFR-deficient mice have demonstrated that the EGFR is critical for hepatocyte proliferation during the initial phases of liver regeneration.[6][11] The activation of EGFR in hepatocytes triggers signaling pathways that promote the transcription of genes involved in the cell cycle and survival, driving the regenerative process.[6]

Corneal Homeostasis and Repair

EGF plays a vital role in maintaining the integrity of the corneal epithelium.[12][13] It is present in human tears and is considered a primary mediator of corneal epithelial homeostasis.[12] EGFR signaling is both necessary and sufficient for corneal epithelial migration, proliferation, and differentiation, which are all critical steps in the repair of corneal wounds.[12] Inhibition of EGFR has been shown to delay corneal epithelial wound healing and affect epithelial cell proliferation and stratification.[14]

Intestinal Homeostasis and Adaptation

In the gastrointestinal tract, EGF is a key player in maintaining the homeostasis of the intestinal epithelium.[6][15] It stimulates cell proliferation and migration, which is crucial for the constant renewal of the intestinal lining and for repair following injury.[15] The EGF/EGFR pathway is involved in inhibiting the shedding of intestinal epithelial cells, thereby preserving the mucosal barrier.[6][16] Furthermore, EGFR signaling is important for regulating ion transport in the intestines.[17]

Quantitative Data on EGF Function

The following tables summarize quantitative data from various studies, illustrating the potent effects of EGF on cellular processes relevant to tissue homeostasis.

| Tissue/Cell Type | EGF Concentration | Observed Effect | Fold Increase/Percentage Change | Source |

| Human Foreskin Fibroblasts | 5 ng/mL | Increased cell number | 1.9-fold increase over 5 days | [18] |

| Human Small Intestine Cells (FHs-74 int) | 5 ng/mL | Induced cell migration | Over 2-fold increase in migrated cells | [19] |

| Adipose Stem Cells | 10 ng/mL | Promoted cell proliferation | Statistically significant increase in cell number after 48 hours | [20] |

| Rat Liver (in vivo, post-hepatectomy) | 6 nmol/kg/day | Accelerated liver regeneration | Significant increase in liver regeneration after 36, 48, and 72 hours | [9] |

| Rat Cornea (in vivo) | N/A (EGFR inhibitor used) | Inhibition of cell proliferation (S-phase cells) | Significantly lower number of S-phase cells at 24 hours post-wounding | [14] |

| Biological Fluid | EGF Ligand | Average Concentration (pg/mL) | Source |

| Human Tears | EGF | 2053 ± 312.4 | [12] |

| Human Tears | Betacellulin (BTC) | 207 ± 39.4 | [12] |

| Human Tears | Heparin-binding EGF (HB-EGF) | 44 ± 5.8 | [12] |

| Human Tears | Amphiregulin (AR) | 509 ± 28.8 | [12] |

| Human Tears | Transforming growth factor-α (TGF-α) | 84 ± 19 | [12] |

| Human Tears | Epiregulin (EPR) | 52 ± 15 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of EGF in tissue homeostasis.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of EGF on cell proliferation by measuring the metabolic activity of viable cells.

-

Cell Seeding: Seed cells (e.g., NIH-3T3, L929) in a 96-well plate at a density of 2,500 cells/well in triplicate and allow them to adhere overnight.[21]

-

Starvation and Treatment: Replace the medium with a low-serum medium (e.g., 0.1-2% FBS) for 16-24 hours to synchronize the cells. Then, treat the cells with varying concentrations of EGF (e.g., 0-10 ng/mL) in a low-serum medium.[18][22]

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours or 5-7 days).[18][22]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[21]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

Analysis: Calculate the percentage of cell proliferation relative to the untreated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of EGF on cell migration.

-

Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add a medium containing the desired concentration of EGF or a control medium to the wells.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration. The number of cells that have migrated into the wound can also be counted.[23]

Immunohistochemistry (IHC) for EGFR

This protocol is used to visualize the expression and localization of EGFR in tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol washes.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 0.1 M citrate buffer, pH 6.0) and heating.

-

Peroxidase Blocking: Inactivate endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.

-